6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Overview
Description
6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 4-fluorophenylpiperazine with a nitro-substituted pyrimidine derivative under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Scientific Research Applications
6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug discovery and development .
Comparison with Similar Compounds
6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:
1-(4-fluorophenyl)piperazine: This compound shares the piperazine moiety but lacks the nitro and pyrimidine groups.
1-(4-trifluoromethylphenyl)piperazine: Similar to the fluorophenyl derivative but with a trifluoromethyl group, it has different pharmacological properties.
1-(4-bromophenyl)piperazine: This compound contains a bromine atom instead of a fluorine atom, leading to variations in its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)14-12(21(22)23)13(16)17-9-18-14/h1-4,9H,5-8H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWNMQNBLUTLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC(=C3[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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